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Compound of Interest

(2-Methyl-1,3-oxazol-4-
Compound Name:
yl)methanol

Cat. No.: B135095

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies
employed in the structural elucidation of 2-methyl-4-(hydroxymethyl)oxazole. The oxazole ring
is a crucial scaffold in medicinal chemistry, appearing in numerous biologically active natural
products and synthetic drugs.[1] A thorough understanding of its structure is paramount for
drug design, synthesis, and development. This document details the interpretation of
spectroscopic data and outlines the experimental protocols necessary for its unambiguous
identification.

Molecular Structure and Physicochemical
Properties

2-methyl-4-(hydroxymethyl)oxazole is a substituted oxazole, a five-membered aromatic
heterocycle containing one oxygen and one nitrogen atom.[2] Its structure consists of a methyl
group at position 2 and a hydroxymethyl group at position 4 of the oxazole ring.
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Property Value

Molecular Formula CsH7NO:2

Molecular Weight 113.11 g/mol

CAS Number 141567-53-5[3][4]
Canonical SMILES CC1=NC(=C01)CO[4]
Predicted pKa 13.12 £ 0.10[4]
Predicted Solubility 86 g/L (at 25 °C)[4]

Spectroscopic Data for Structure Confirmation

The definitive confirmation of an organic compound's structure relies on a combination of
spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) Spectroscopy.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms
in a molecule. It provides information about the chemical environment, connectivity, and
quantity of hydrogen (*H NMR) and carbon (*3C NMR) atoms.[7]

1H NMR (Proton NMR) Data

The *H NMR spectrum provides information on the number of different types of protons and
their neighboring protons. For 2-methyl-4-(hydroxymethyl)oxazole, the expected signals are
summarized below.
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Chemical Shift (5,

opm) (Predicted) Multiplicity Integration Assignment
~7.8 Singlet 1H H5 (Oxazole ring)
~4.5 Singlet 2H -CH2-OH

~3.5 Singlet (broad) 1H -OH

~2.4 Singlet 3H -CHs

e The singlet at ~7.8 ppm is characteristic of the lone proton on the oxazole ring.
e The singlet at ~4.5 ppm corresponds to the two protons of the hydroxymethyl group.

e The broad singlet around ~3.5 ppm is indicative of the hydroxyl proton, which can exchange
with solvent.

e The singlet at ~2.4 ppm represents the three protons of the methyl group attached to the
oxazole ring.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (6, ppm) (Predicted) Assighment
~160 C2 (Oxazole ring)
~145 C4 (Oxazole ring)
~130 C5 (Oxazole ring)
~55 -CH2-OH

~14 -CHs

e The signals in the aromatic region (~130-160 ppm) are assigned to the carbons of the
oxazole ring.
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e The signal around 55 ppm corresponds to the carbon of the hydroxymethyl group.

e The upfield signal at ~14 ppm is characteristic of the methyl group carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide
structural information through analysis of its fragmentation patterns.[5] For 2-methyl-4-
(hydroxymethyl)oxazole, the molecular ion peak (M*) would appear at an m/z corresponding to

its molecular weight (113.11).

m/z (mass-to-charge ratio) lon

113 [M]* (Molecular lon)
98 [M - CHs]*

82 [M - CH20H]*

70 [M - HNCOJ*

43 [CHsCOJ*

Proposed Fragmentation Pathway

The fragmentation of the molecular ion can provide clues to the molecule's structure. Key
fragmentations for methyl-substituted oxazoles often involve cleavages of the side chains and
rearrangements of the heterocyclic ring.[3]
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Caption: Proposed mass spectrometry fragmentation pathway for 2-methyl-4-

(hydroxymethyl)oxazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation at specific wavenumbers.[6]
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) Functional Group
Wavenumber (cm~12) Intensity

Assignment
~3300 Strong, Broad O-H Stretch (Alcohol)
~2950-2850 Medium C-H Stretch (Aliphatic)
~1650 Medium C=N Stretch (Oxazole ring)
~1550 Medium C=C Stretch (Oxazole ring)
1100 Strong C-0O Stretch (Alcohol & Ring

Ether)

The broad absorption around 3300 cm~tis a clear indication of the hydroxyl (-OH) group. The
C=N and C=C stretching vibrations confirm the presence of the oxazole ring, while the strong
C-O stretch is consistent with both the alcohol and the ether linkage within the ring.[9]

Experimental Protocols
Synthesis of 2,4-disubstituted Oxazoles (General
Protocol)

A common method for synthesizing oxazole derivatives is the Robinson-Gabriel synthesis,
which involves the cyclodehydration of 2-acylamino ketones.[2] A general procedure adaptable
for 2-methyl-4-(hydroxymethyl)oxazole is outlined below.

Protocol: Cyclodehydration of an a-acylamino ketone

o Preparation of Precursor: The a-acylamino ketone precursor, N-(1-hydroxy-3-oxobutan-2-
yl)acetamide, is synthesized by reacting 1,3-dihydroxyacetone with acetamide.

e Cyclodehydration Setup: Dissolve the precursor (1.0 eq) in a suitable solvent such as
anhydrous dichloromethane or toluene.

o Reagent Addition: Add a dehydrating agent. Common reagents include phosphorus
pentoxide (P20s), sulfuric acid, or triphenylphosphine/hexachloroethane.[10][11] For this
transformation, a milder agent like triphenylphosphine (1.5 eq) and hexachloroethane (1.5
eq) in dichloromethane is often effective.[10]
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e Reaction: Stir the mixture at room temperature for 12-24 hours.

e Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

« Purification: Purify the crude product by silica gel column chromatography using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-methyl-4-
(hydroxymethyl)oxazole.

Protocol for Spectroscopic Analysis

1H and 3C NMR Spectroscopy

e Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

e Acquire the H spectrum, followed by the 13C spectrum, on a 400 MHz or higher field NMR
spectrometer.

o Process the resulting Free Induction Decay (FID) with appropriate software to obtain the
frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the
signals for *H NMR.

Mass Spectrometry (Electron lonization - El)

e Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like methanol
or dichloromethane.

« Introduce the sample into the mass spectrometer, typically via direct infusion or through a
Gas Chromatography (GC-MS) interface.

e Acquire the mass spectrum using electron ionization (El) at a standard energy of 70 eV.

e Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
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Infrared (IR) Spectroscopy

o Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small
amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a
KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into
a disc.

e Place the sample in an FT-IR spectrometer.
e Record the spectrum, typically in the range of 4000-400 cm~1.
« Identify the characteristic absorption bands corresponding to the functional groups.

Integrated Workflow for Structure Elucidation

The process of structure elucidation is a logical progression, integrating data from multiple
analytical techniques to build a conclusive structural assignment.
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Caption: Integrated workflow for the structure elucidation of 2-methyl-4-
(hydroxymethyl)oxazole.

Biological Significance of the Oxazole Scaffold

Oxazole derivatives are of significant interest to medicinal chemists due to their wide range of
biological activities. The oxazole nucleus is a key component in compounds with demonstrated
antibacterial, antifungal, anti-inflammatory, anticancer, and antitubercular properties.[12][13]
For instance, certain 2,4,5-trisubstituted oxazoles have been investigated as potent antitubulin
agents for cancer therapy, acting similarly to combretastatin A-4.[14] The structural elucidation
of new oxazole compounds like 2-methyl-4-(hydroxymethyl)oxazole is a critical first step in
exploring their potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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